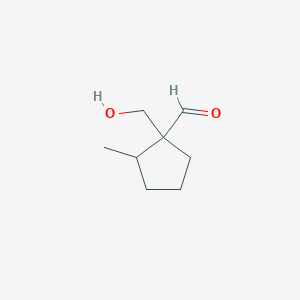

1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde

Description

1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde is a cyclopentane-derived aldehyde featuring a hydroxymethyl (-CH2OH) group and a methyl (-CH3) substituent at positions 1 and 2 of the cyclopentane ring, respectively, along with a carbaldehyde (-CHO) group at position 1.

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1-(hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C8H14O2/c1-7-3-2-4-8(7,5-9)6-10/h5,7,10H,2-4,6H2,1H3 |

InChI Key |

MXVMYKCQTRUHHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1(CO)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde typically involves the hydroxymethylation of a suitable precursor, such as 2-methylcyclopentanone. One common method is the reaction of 2-methylcyclopentanone with formaldehyde in the presence of a base, such as sodium hydroxide, to form the hydroxymethyl derivative. This intermediate can then be oxidized to the corresponding carbaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alcohols or carboxylic acids in the presence of acid catalysts

Major Products:

Oxidation: 1-(Carboxymethyl)-2-methylcyclopentane-1-carbaldehyde

Reduction: 1-(Hydroxymethyl)-2-methylcyclopentane-1-methanol

Substitution: Various ethers and esters depending on the substituents introduced

Scientific Research Applications

1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxymethyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the carbaldehyde group accepts electrons from the reducing agent, forming a primary alcohol. These transformations involve various molecular targets and pathways, including electron transfer and nucleophilic attack .

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to structurally related cyclopentane carbaldehydes (Table 1):

Table 1: Structural Comparison of Cyclopentane Carbaldehydes

*Formulas inferred from substituent counts and analog data in evidence.

Physicochemical Properties

- Polarity and Solubility: The hydroxymethyl group in the target compound enhances polarity compared to analogs lacking hydroxyl groups (e.g., (1S,3S)-3-methylcyclopentane-1-carbaldehyde ). This increases solubility in polar solvents like water or ethanol, whereas the unsaturated analog in may exhibit lower polarity due to its hydrocarbon chain .

- Thermal Stability : Compounds with unsaturated groups (e.g., ’s prop-1-en-2-yl substituent) may exhibit lower thermal stability due to possible decomposition via oxidation or isomerization .

Biological Activity

1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting relevant case studies.

Chemical Structure and Properties

The compound features a hydroxymethyl group attached to a cyclopentane ring, with an aldehyde functional group. This unique structure may contribute to its reactivity and biological properties.

Biological Activities

The biological activities of 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde have been investigated in several contexts:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of hydroxymethyl compounds have been noted for their ability to inhibit bacterial growth, suggesting a potential application in developing new antimicrobial agents .

- Antiproliferative Effects : Similar compounds have demonstrated antiproliferative effects on various cancer cell lines. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. This activity indicates that 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde could be explored as a lead compound in cancer therapy .

- Enzyme Inhibition : The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. Research into related hydroxymethyl compounds has shown promise in modulating enzyme activity, which could lead to therapeutic applications in metabolic disorders .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various hydroxymethyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives, structurally related to 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde, exhibited significant inhibition zones, highlighting their potential as antibacterial agents.

Case Study 2: Anticancer Properties

In vitro tests on cancer cell lines demonstrated that compounds similar to 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde inhibited cell proliferation effectively. The study measured cell viability using MTT assays, revealing IC50 values that suggest a promising therapeutic index for further development.

Research Findings

Research has focused on synthesizing derivatives of 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde to enhance its biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.